molecular formula C9H10N2O2S B1194376 2-(4-Pyridyl)thiazolidine-4-carboxylic acid CAS No. 51226-84-7

2-(4-Pyridyl)thiazolidine-4-carboxylic acid

Cat. No. B1194376
CAS RN: 51226-84-7
M. Wt: 210.26 g/mol
InChI Key: IYYUJCKJSSPXQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Pyridyl)thiazolidine-4-carboxylic acid and its derivatives often involves the condensation of mercapto acids with aldimines derived from aromatic amines. A study by Aydogan et al. (2002) described the preparation of hetarylsubstituted thiazolidinones, including the discussed compound, through reactions involving pyrrole-2-carbaldehyde and different aromatic amines, showcasing a methodology for generating thiazolidine-fused compounds with potential antimicrobial activities (Aydogan, Oecal, Turgut, & Yolacan, 2002).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives, including 2-(4-Pyridyl)thiazolidine-4-carboxylic acid, has been elucidated through various analytical techniques. Loscalzo, Kallen, and Voet (1973) determined the X-ray crystal structure of thiazolidine-4-carboxylic acid, providing insight into its low basicity compared to non-sulfur-containing analogues and highlighting the resonance stabilization of the unprotonated form due to sulfur atom interaction (Loscalzo, Kallen, & Voet, 1973).

Chemical Reactions and Properties

Thiazolidine derivatives undergo various chemical reactions due to their reactive sulfur and nitrogen atoms. For instance, Nagasawa et al. (1984) explored the protective effect of thiazolidine-4(R)-carboxylic acid derivatives against acetaminophen-induced hepatotoxicity, demonstrating their potential as prodrugs of L-cysteine. This study highlights the chemical reactivity and biological relevance of thiazolidine derivatives (Nagasawa, Goon, Muldoon, & Zera, 1984).

Physical Properties Analysis

The physical properties of 2-(4-Pyridyl)thiazolidine-4-carboxylic acid, such as solubility, melting point, and crystalline structure, are essential for understanding its behavior in different environments. The crystal structure analysis provides valuable information on the compound's stability and interactions with other molecules. Jagtap et al. (2016) synthesized and analyzed the stereochemical aspects of 2-aryl-thiazolidine-4-carboxylic acids, offering insights into the compound's physical characteristics through crystallography and computational studies (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).

Scientific Research Applications

  • Hepatoprotective Properties : Studies have shown that certain 2-substituted thiazolidine-4-carboxylic acids, including 2-(4-Pyridyl)thiazolidine-4-carboxylic acid, can act as prodrugs of L-cysteine and offer protective effects against hepatotoxic deaths in mice caused by acetaminophen (Nagasawa et al., 1984).

  • High-Performance Liquid Chromatography : The use of high-performance liquid chromatography for the analysis of thiazolidine 4-carboxylic acids, including 2-(4-Pyridyl)thiazolidine-4-carboxylic acid, has been described. This method allows for efficient separation and analysis of these compounds (Terzuoli et al., 1991).

  • Potential in Geriatric Medicine : Thiazolidine-4-carboxylic acid has been studied for its potential value in geriatric medicine, including anti-toxic effects on the liver and possible anti-aging effects (Weber et al., 1982).

  • Cancer Treatment : Some research has explored the use of thiazolidine-4-carboxylic acid as an inducer of reverse transformation in tumor cells, with some observed responses in patients with advanced cancer (Brugarolas & Gosálvez, 1980).

  • Synthesis of Small Organic Molecules : The solid-phase synthesis of thiazolidine derivatives, including 2-substituted thiazolidine-4-carboxylic acids, has been reported. These compounds have applications in organic chemistry and drug development (Patek et al., 1995).

  • Stability in Various Solutions : The stability of thiazolidine-4-carboxylic acids in acidic, basic, and neutral solutions has been studied. This research is crucial for understanding the behavior of these compounds under different chemical conditions (Pesek & Frost, 1975).

  • Synthesis of Polypeptide Structure : Research on the synthesis of poly[(S)‐thiazolidine‐4‐carboxylic acid], a polypeptide with potential applications in biomedicine and materials science, has been conducted (Goodman & Su, 1972).

Safety And Hazards

The compound should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It is stable under normal temperatures and pressures but should be kept away from strong oxidizing agents, strong acids, and strong bases . It has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

properties

IUPAC Name

2-pyridin-4-yl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-4,7-8,11H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYUJCKJSSPXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965495
Record name 2-(Pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Pyridyl)thiazolidine-4-carboxylic acid

CAS RN

51226-84-7
Record name 2-(4-Pyridyl)thiazolidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051226847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 51226-84-7
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Record name 2-(Pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyridine-4-carbaldehyde (1.07 g) and 1.21 g of L-cysteine were heated in 60% ethanol at a refluxing temperature for 4 hours. Activated charcoal (100 mg) was added to the reaction mixture while it was warm. The mixture was filtered. After cooling, the resultant crystalline precipitate was collected by filtration and washed with ethanol to give 1.2 g of 2-(4-pyridyl)-thiazolidine-4-carboxylic acid. Melting point 171°-173° C.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
O Manoušek, P Zuman - Topics In Organic Polarography, 1970 - Springer
In the connection with the systematic polarographic study of pyridoxine derivatives 1 the polarographic behaviour of the condensation product of pyridoxal with cystein, ie of 2-(2-methyl-…
Number of citations: 0 link.springer.com
O Manoušek - Collection Czechoslov. Chem. Communs, 1964
Number of citations: 9
P Zuman - Topics In Organic Polarography, 2012 - Springer
For all applications of polarography both for theoretical and for practical purposes it is essential to understand the electrode process involved in the electrolysis with the dropping …
Number of citations: 21 link.springer.com

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